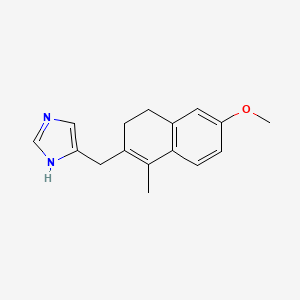
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a naphthalene moiety, which is a bicyclic aromatic hydrocarbon, attached to the imidazole ring
Métodos De Preparación
The synthesis of 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- involves several steps, typically starting with the formation of the imidazole ring. One common method is the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The naphthalene moiety can be introduced through Friedel-Crafts alkylation or acylation reactions, followed by reduction and functional group modifications to introduce the methoxy and methyl groups .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the naphthalene moiety, depending on the reagents and conditions used
Common reagents include halogens, acids, and bases, which facilitate these reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Its derivatives have shown potential as therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The naphthalene moiety can interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Compared to other imidazole derivatives, 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- stands out due to its unique combination of the imidazole and naphthalene moieties. Similar compounds include:
1H-Imidazole, 4-methyl-: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
1H-Imidazole, 4-methoxy-: Contains a methoxy group but lacks the naphthalene moiety.
1H-Imidazole, 4-phenyl-: Features a phenyl group instead of the naphthalene moiety, leading to variations in reactivity and applications
Propiedades
Número CAS |
221651-26-9 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
5-[(6-methoxy-1-methyl-3,4-dihydronaphthalen-2-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C16H18N2O/c1-11-12(7-14-9-17-10-18-14)3-4-13-8-15(19-2)5-6-16(11)13/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
Clave InChI |
GEXYIIUWEYUZRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC2=C1C=CC(=C2)OC)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


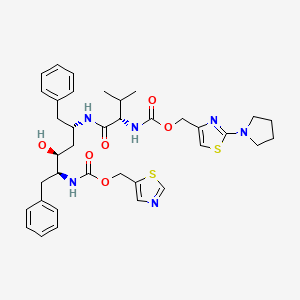




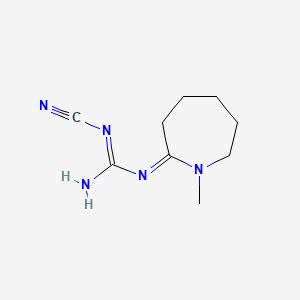




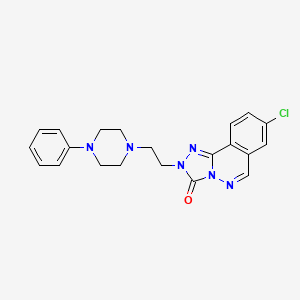
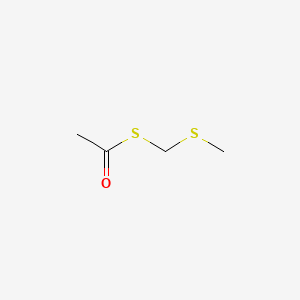
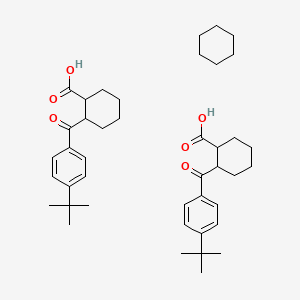
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
